molecular formula C9H10FNO2 B8700683 Phenyl (2-fluoroethyl)carbamate

Phenyl (2-fluoroethyl)carbamate

Cat. No.: B8700683
M. Wt: 183.18 g/mol
InChI Key: XXJCAOFMXFEFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamates are organic compounds derived from carbamic acid (NH₂COOH), characterized by a urethane linkage (–O–(CO)–N–). They exhibit diverse biological activities, including enzyme inhibition, antitumor, and pesticidal properties. Substituents on the phenyl ring and alkyl/aryl groups significantly influence their physicochemical and pharmacological profiles.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

phenyl N-(2-fluoroethyl)carbamate

InChI

InChI=1S/C9H10FNO2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

XXJCAOFMXFEFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Analogues and Substituent Effects

The following carbamates share structural similarities with phenyl carbamates, differing in substituents (e.g., halogens, hydroxyl groups, alkyl chains):

Compound Name Substituents Molecular Weight Key Features Source
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-Cl, 4-OH on phenyl ring 263.68 High purity (97%), lab use only
Ethyl (2,4-diaminophenyl)carbamate Ethyl group, 2,4-diamino Not provided Photostable retigabine derivative
Benzyl 2-formylphenylcarbamate Benzyl, 2-formylphenyl Not provided Intermediate for chiral heterocycles
Phenethyl carbamate (19-f) Phenethyl group Not provided Trehalase inhibition (>80%)
Ethyl carbamate derivatives (18a,19a) Ethyl vs. phenyl substituents ~338–376 Antitumor activity (IC50: 1.77–2.77 µM)
Antitumor Activity

This highlights the critical role of alkyl vs. aryl substituents in modulating potency.

Enzyme Inhibition
  • Trehalase Inhibition : Phenethyl carbamate (19-f ) achieved >80% inhibition, outperforming methyl ether derivatives (e.g., 17-a ) and other phenyl carbamates (19-d , 19-e ) .
  • Nematicidal Activity: 4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (30) showed 51.8% mortality against Meloidogyne javanica, with methoxy groups enhancing activity compared to dimethoxy derivatives (35% mortality for 35) .

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) is a critical determinant of bioavailability. For example:

  • Ethyl carbamates (e.g., 18a ) are more lipophilic than phenyl derivatives, correlating with enhanced cellular uptake and antitumor activity .
  • HPLC-derived log k values for substituted phenyl carbamates vary with electron-withdrawing/donating groups, influencing membrane permeability .

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